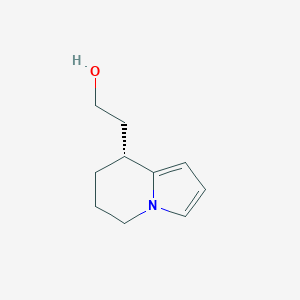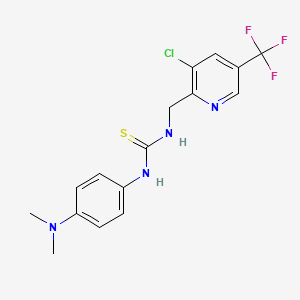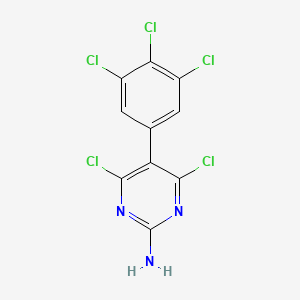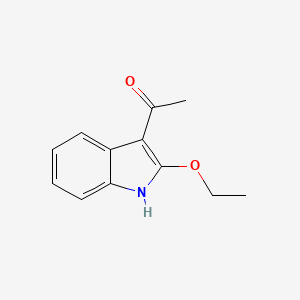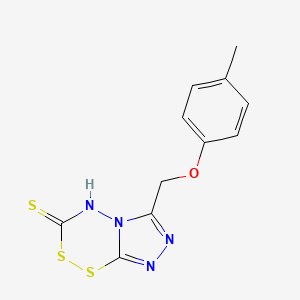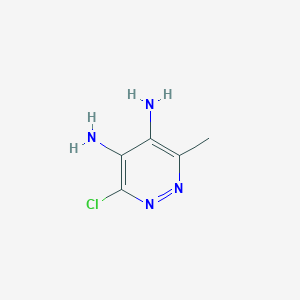
3-Chloro-6-methylpyridazine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methylpyridazine-4,5-diamine: is a heterocyclic compound belonging to the pyridazine family It is characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and two amino groups at the fourth and fifth positions on the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazine-4,5-diamine typically involves the chlorination of 6-methylpyridazine-4,5-diamine. One common method includes the reaction of 6-methylpyridazine-4,5-diamine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6-Methylpyridazine-4,5-diamine+SOCl2→this compound+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Chloro-6-methylpyridazine-4,5-diamine can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of 6-methylpyridazine-4,5-diamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products:
Substitution: Substituted pyridazine derivatives.
Oxidation: Oxidized pyridazine derivatives.
Reduction: Reduced pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-6-methylpyridazine-4,5-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of novel catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases and other enzymes involved in disease pathways.
Medicine: The compound is explored for its therapeutic potential in treating autoimmune and inflammatory diseases. It is a key intermediate in the synthesis of p38MAP kinase inhibitors, which have applications in treating conditions like rheumatoid arthritis and psoriasis.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as a precursor for various active ingredients in these products.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-methylpyridazine-4,5-diamine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, as a p38MAP kinase inhibitor, it prevents the phosphorylation of downstream substrates, leading to reduced inflammation and immune response.
Comparación Con Compuestos Similares
- 3-Chloro-4-methylpyridazine
- 3,6-Dichloro-4-methylpyridazine
- 3-Methylpyridazine
Comparison: 3-Chloro-6-methylpyridazine-4,5-diamine is unique due to the presence of two amino groups at the fourth and fifth positions, which significantly influence its reactivity and biological activity. In contrast, compounds like 3-Chloro-4-methylpyridazine and 3,6-Dichloro-4-methylpyridazine lack these amino groups, resulting in different chemical and biological properties. The presence of the chlorine atom at the third position in this compound also distinguishes it from 3-Methylpyridazine, which does not contain any halogen substituents.
Propiedades
Fórmula molecular |
C5H7ClN4 |
|---|---|
Peso molecular |
158.59 g/mol |
Nombre IUPAC |
3-chloro-6-methylpyridazine-4,5-diamine |
InChI |
InChI=1S/C5H7ClN4/c1-2-3(7)4(8)5(6)10-9-2/h1H3,(H2,7,10)(H2,8,9) |
Clave InChI |
DEWBLADMHFUXTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N=N1)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)
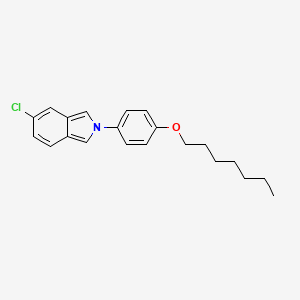
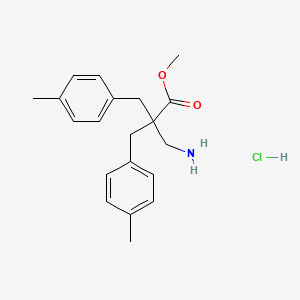

![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)


![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
